molecular formula C10H14BrNO B7862872 2-[(2-Bromo-benzyl)-methyl-amino]-ethanol

2-[(2-Bromo-benzyl)-methyl-amino]-ethanol

Cat. No.: B7862872
M. Wt: 244.13 g/mol
InChI Key: NQSRFQRVIZEMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Bromo-benzyl)-methyl-amino]-ethanol is an organic compound that features a brominated benzyl group attached to a methylamino-ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-benzyl)-methyl-amino]-ethanol typically involves the bromination of benzyl alcohol followed by a reaction with methylamine and ethanol. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium thiolate (NaSR) in ethanol, ammonia (NH3) in ethanol, or sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 2-[(2-Bromo-benzyl)-methyl-amino]-acetaldehyde.

    Reduction: 2-[(2-Hydroxy-benzyl)-methyl-amino]-ethanol.

    Substitution: 2-[(2-Mercapto-benzyl)-methyl-amino]-ethanol, 2-[(2-Amino-benzyl)-methyl-amino]-ethanol, 2-[(2-Cyano-benzyl)-methyl-amino]-ethanol.

Mechanism of Action

The mechanism of action for 2-[(2-Bromo-benzyl)-methyl-amino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound to its target. Additionally, the amino and hydroxyl groups can form hydrogen bonds, further stabilizing the interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Bromo-benzyl)-methyl-amino]-ethanol is unique due to the presence of both a brominated benzyl group and a methylamino-ethanol moiety

Properties

IUPAC Name

2-[(2-bromophenyl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12(6-7-13)8-9-4-2-3-5-10(9)11/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSRFQRVIZEMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.